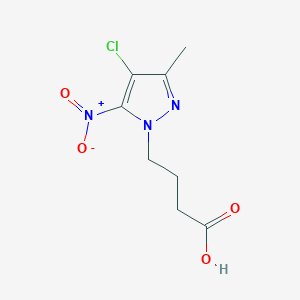

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

CAS No.: 1170804-87-1

Cat. No.: VC2116850

Molecular Formula: C8H10ClN3O4

Molecular Weight: 247.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170804-87-1 |

|---|---|

| Molecular Formula | C8H10ClN3O4 |

| Molecular Weight | 247.63 g/mol |

| IUPAC Name | 4-(4-chloro-3-methyl-5-nitropyrazol-1-yl)butanoic acid |

| Standard InChI | InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)11(10-5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) |

| Standard InChI Key | XDVITRSDRWVJJT-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1Cl)[N+](=O)[O-])CCCC(=O)O |

| Canonical SMILES | CC1=NN(C(=C1Cl)[N+](=O)[O-])CCCC(=O)O |

Introduction

4-(4-Chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound is characterized by its molecular formula C₈H₁₀ClN₃O₄ and a molecular weight of approximately 247.63 g/mol, although specific data for this exact compound is limited in the available literature.

Biological and Chemical Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data on the biological activity of 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is limited, related compounds have shown promising results in these areas.

Safety and Handling

Compounds in this class may be hazardous and require proper handling. They are often classified as irritants, and their storage and disposal should follow standard safety protocols for organic chemicals.

Research Findings and Future Directions

Research on pyrazole derivatives continues to explore their potential applications in medicine and agriculture. Future studies on 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid could focus on its synthesis optimization, biological activity screening, and potential uses in pharmaceutical or agrochemical industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume